Home > Products > Screening Compounds P33150 > 16-Bromomethoxyestradiol
16-Bromomethoxyestradiol - 82123-98-6

16-Bromomethoxyestradiol

Catalog Number: EVT-1538422
CAS Number: 82123-98-6
Molecular Formula: C19H25BrO3
Molecular Weight: 381.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

16-Bromomethoxyestradiol is a synthetic derivative of estradiol, which is a primary female sex hormone. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in cancer treatment and hormonal therapies. It is classified as a brominated phenolic compound and belongs to the family of estrogens, specifically as a halogenated analog of estradiol.

Source and Classification

16-Bromomethoxyestradiol can be synthesized in laboratories and does not occur naturally. Its classification falls under:

  • Chemical Class: Estrogens
  • Molecular Formula: C19_{19}H25_{25}BrO3_{3}
  • CAS Number: 671-63-0
  • PubChem CID: 67098 .
Synthesis Analysis

Methods

The synthesis of 16-Bromomethoxyestradiol typically involves bromination and methoxylation of estradiol. The following steps outline a common synthetic route:

  1. Bromination: Estradiol is treated with bromine or a brominating agent to introduce a bromine atom at the 16-position.
  2. Methoxylation: The resulting brominated compound undergoes methoxylation, often using methyl iodide in the presence of a base such as potassium carbonate.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and assess purity.

Molecular Structure Analysis

Structure

The molecular structure of 16-Bromomethoxyestradiol features:

  • A phenolic hydroxyl group.
  • A bromine atom at the 16-position.
  • A methoxy group (-OCH3_3) at the 17-position.

Data

  • Molecular Weight: Approximately 393.31 g/mol.
  • Structural Representation: The compound can be represented by its chemical structure formula, highlighting the positioning of functional groups.
Chemical Reactions Analysis

Reactions

16-Bromomethoxyestradiol can participate in various chemical reactions typical for phenolic compounds, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
  • Oxidation/Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives.

Technical Details

The reactivity of this compound is influenced by the electronic effects of the bromine and methoxy groups, which can stabilize or destabilize intermediates during reactions.

Mechanism of Action

The mechanism of action for 16-Bromomethoxyestradiol primarily involves its interaction with estrogen receptors. It acts as an estrogen receptor modulator, influencing gene expression related to cell proliferation and apoptosis. Key points include:

  • Binding affinity to estrogen receptors (ERα and ERβ).
  • Modulation of signaling pathways that regulate cell growth and differentiation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 190°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant data from studies indicate that the compound exhibits significant biological activity at low concentrations, making it a candidate for further pharmacological research .

Applications

16-Bromomethoxyestradiol has several potential applications in scientific research:

  • Cancer Research: Investigated for its anti-cancer properties, particularly in breast cancer models.
  • Hormonal Therapies: Explored as an alternative or adjunct therapy in hormone replacement therapy due to its selective receptor modulation properties.
  • Pharmacological Studies: Used in studies examining estrogenic activity and receptor interactions.
Introduction to 16-Bromomethoxyestradiol

16-Bromomethoxyestradiol represents a strategically modified estrogen derivative belonging to the broader class of 16α-brominated estradiol analogs. These compounds are characterized by introducing a bromine atom at the C16 position, frequently combined with additional functional group modifications like methoxylation. This deliberate alteration aims to disrupt the natural estrogenic activity while conferring novel biochemical properties, primarily targeting enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Unlike endogenous estrogens, these synthetic analogs are engineered not merely for hormonal action but as targeted molecular tools or potential therapeutic agents designed to modulate specific steroidogenic pathways without activating the estrogen receptor [2] [3].

Table 1: Key Brominated Estradiol Derivatives Relevant to 16-Bromomethoxyestradiol Research

Compound NameCore Structural ModificationPrimary Biochemical TargetReported IC₅₀ (if available)Key Reference Activity
16α-(Bromoalkylamide)-estradiol16α-side chain: bromoalkylamide17β-HSD11.7 - 10.6 µMPotent inhibition, variable antiestrogenic activity [2]
16α-(Bromoalkyl)-estradiol16α-side chain: bromoalkyl17β-HSD1Similar range (~µM)Model compound for SAR studies [3]
16α-(Bromoalkynyl)-estradiol16α-side chain: bromoalkynyl17β-HSD1Similar range (~µM)Explored chain length effects [2]
16-[carbamoyl(bromomethyl)alkyl]estradiol16α-side chain: carbamoyl(bromomethyl)alkyl17β-HSD1 & Estrogen ReceptorModerate inhibitionDual-action inhibitor design [5]
16α-Bromo-17β-estradiol (Base scaffold)Core: 16α-Br, 17β-OHReference compoundBaseline activityFoundational structure [1]

Chemical Identity and Structural Features

16-Bromomethoxyestradiol (C₁₉H₂₅BrO₂, molecular weight ~365.3 g/mol) is fundamentally derived from the estrane skeleton. Its defining modifications are:

  • Bromination at C16 (α-configuration): The introduction of a bromine atom at the 16α position creates a sterically bulky and electron-withdrawing group. This significantly alters the molecule's electronic properties and three-dimensional shape compared to estradiol. The α-configuration is critical as it positions the substituent towards the β-face of the D-ring, interfering with binding interactions crucial for estrogen receptor (ER) engagement and directing it towards enzyme active sites like 17β-HSD1 [2] [6].
  • Methoxylation: While the specific "methoxy" group position requires precise specification (e.g., 3-methoxy is common for protecting the phenolic A-ring or altering receptor binding, 2-methoxy or 4-methoxy on the A-ring influences catechol metabolism), its presence generally enhances metabolic stability by blocking sites prone to oxidative metabolism (e.g., 2- or 4-hydroxylation) or conjugation [4] [6].
  • 17β-Hydroxyl Group: Retention of the 17β-OH is essential for substrate recognition by 17β-HSD1, the enzyme responsible for reducing estrone (E1) to the potent estrogen estradiol (E2). This group allows the analogs to act as substrates or competitive inhibitors mimicking the natural substrate [2] [4].

The combined effect of the 16α-bromo and methoxy groups disrupts the planar structure necessary for high-affinity ER binding. Simultaneously, the bromine atom, particularly when part of an alkyl chain (e.g., bromoalkyl, bromoalkylamide), can act as an electrophilic "warhead," enabling potential irreversible binding (alkylation) to nucleophilic residues (like cysteine) within the target enzyme's active site (17β-HSD1) [2] [5].

Historical Development of Brominated Estradiol Derivatives

The rational design of 16-brominated estradiols emerged in the 1990s as a strategy to develop inhibitors of estrogen-activating enzymes, specifically targeting 17β-HSD1. This enzyme catalyzes the crucial reduction of estrone (E1) to the biologically potent estradiol (E2), a reaction pivotal in maintaining local estrogen levels in tissues like breast endometrium [2] [4]. Early efforts focused on simple halogenation:

  • Initial Halogenation (16α-Bromo-17β-estradiol): Served as the foundational structure, demonstrating that bulky 16α-substitutions diminished ER binding but retained some interaction with 17β-HSD1 [1].
  • Side Chain Optimization (Mid-1990s): Research groups, notably Poirier and colleagues, systematically explored side chains at the 16α-position. They synthesized three main classes:
  • 16α-(Bromoalkylamide)estradiols: Designed to incorporate both steric bulk and potential for specific interactions (amide) and covalent modification (bromide). Synthesis involved multi-step routes starting from estrone, featuring a key 16α-formyl intermediate generated via Vilsmeier-Haack formylation. This aldehyde was then used in Wittig or Horner-Wadsworth-Emmons reactions to introduce unsaturated chains, followed by reduction, bromination, and amide formation [2] [5].
  • 16α-(Bromoalkyl)estradiols: Simpler alkyl linkers with terminal bromine. Synthesized to probe the effect of chain length and bromine accessibility. These acted as model compounds confirming the importance of primary bromide (more reactive than secondary) and shorter chain lengths for optimal 17β-HSD1 inhibition [2] [3].
  • 16α-(Bromoalkynyl)estradiols: Incorporated rigid alkynyl spacers to test the effect of linker rigidity on binding and inhibition [2].
  • Dual-Action Inhibitor Design (1996): Culminating in compounds like 1 (N-butyl-N-methyl-7-bromomethyl-9-[3',17'β-dihydroxyestra-1',3',5'(10')-trien-16'α-yl]nonanamide), featuring a complex bifunctional side chain (carbamoyl group for potential hydrogen bonding + terminal bromomethyl group for alkylation) synthesized over 13 steps from estrone. This represented a significant synthetic achievement involving critical steps like α-alkylation at C16 of protected estrone and subsequent α-alkylation of the ester enolate to build the side chain [5].
  • Stereochemical Refinement (Ongoing): Later research emphasized the critical role of stereochemistry at C16 and C17. Studies synthesized and characterized all four possible stereoisomers of related 16-substituted estradiols (e.g., 16-hydroxymethyl-estra-1,3,5(10)-trien-3,17-diols), confirming that the natural 16α-substituted-17β-ol configuration is optimal for targeting enzymes interacting with the D-ring [6].

Biological Significance in Steroid Hormone Research

16-Bromomethoxyestradiol and its close analogs hold significant biological importance in steroid research due to three key properties:

  • Potent and Selective 17β-HSD1 Inhibition: These compounds consistently inhibit human placental (type 1) 17β-HSD1 in vitro with IC₅₀ values in the low micromolar range (1.7 - 10.6 µM) [2] [3]. Structure-activity relationship (SAR) studies revealed critical determinants:
  • Primary Bromide > Secondary Bromide: Increased electrophilic reactivity enhances inhibition potency, supporting a potential mechanism involving enzyme alkylation.
  • Shorter Side Chains Enhance Inhibition: Suggesting steric constraints within the enzyme's substrate-binding pocket.
  • The Bromine "Warhead" is Crucial: Non-brominated analogs show significantly reduced activity, highlighting bromine's role beyond mere steric bulk [2] [5].
  • Lack of Estrogenic Activity: A paramount feature distinguishing them from many early estrogen analogs. Crucially, in the estrogen-sensitive ZR-75-1 human breast cancer cell line:
  • 16α-(Bromoalkylamide)-estradiols showed no estrogenic activity at physiologically relevant concentrations (30 nM).
  • Only at very high concentrations (1000 nM) did the shortest chain analog show weak estrogenicity.
  • Importantly, some analogs within this class (intermediate chain length) demonstrated significant antiestrogenic activity (up to 74% inhibition of estradiol-induced activity at 1000 nM) [2]. This contrasts sharply with other 17β-HSD inhibitors lacking the bromoalkylamide side chain, which remained fully estrogenic.
  • Potential for Dual-Action (Enzyme Inhibition & Receptor Blockade): Compound 1 exemplifies the "dual-action" design goal. It acts as a moderate, reversible inhibitor of 17β-HSD1, possesses no intrinsic estrogenic activity, and exhibits antiestrogenic activity in cell-based models [2] [5]. This profile is highly desirable for targeting estrogen-dependent pathologies like breast cancer, aiming to simultaneously block local E2 production and inhibit the action of any remaining E2 or other ER agonists.
  • Metabolic Stability Probe: The methoxy group(s), particularly on the A-ring (e.g., 3-methoxy), protects against rapid oxidative metabolism by CYPs (e.g., CYP1A1/1B1 generating catechol estrogens) and subsequent methylation by COMT or conjugation [4] [6]. This makes brominated methoxyestradiols valuable tools for studying the contribution of specific metabolic pathways to estrogen signaling in various experimental models compared to their hydroxylated counterparts.

Properties

CAS Number

82123-98-6

Product Name

16-Bromomethoxyestradiol

IUPAC Name

(8S,9S,11S,13S,14S,16R,17R)-16-bromo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H25BrO3

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C19H25BrO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1

InChI Key

FERUVNCWJYIAQM-RUOITVIXSA-N

SMILES

CC12CC(C3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O)OC

Synonyms

16 alpha-bromo-11 beta-methoxy-17 beta-estradiol
16 alpha-bromo-11 beta-methoxyestradiol-17 beta
16-bromomethoxyestradiol

Canonical SMILES

CC12CC(C3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O)OC

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)Br)CCC4=C3C=CC(=C4)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.